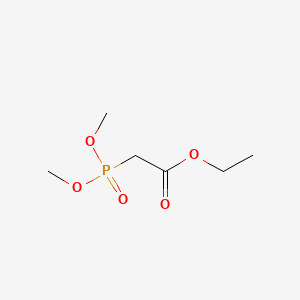

Ethyl dimethylphosphonoacetate

Description

The exact mass of the compound Ethyl dimethylphosphonoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl dimethylphosphonoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl dimethylphosphonoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-dimethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O5P/c1-4-11-6(7)5-12(8,9-2)10-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNISAHOCCASGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185043 | |

| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311-46-6 | |

| Record name | Ethyl 2-(dimethoxyphosphinyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Ethyl Dimethylphosphonoacetate

Introduction: The Pivotal Role of Ethyl Dimethylphosphonoacetate in Modern Organic Synthesis

Ethyl dimethylphosphonoacetate is a cornerstone reagent in synthetic organic chemistry, primarily recognized for its critical role in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful tool for the stereoselective synthesis of alkenes, a fundamental structural motif in a vast array of biologically active molecules, natural products, and advanced materials. The phosphonate functionality of ethyl dimethylphosphonoacetate provides a stabilized carbanion that reacts with aldehydes and ketones to furnish, predominantly, (E)-alkenes with high selectivity. This guide provides an in-depth exploration of the principal synthetic routes to ethyl dimethylphosphonoacetate, focusing on the Michaelis-Arbuzov and Michaelis-Becker reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss critical process considerations for researchers, scientists, and professionals in drug development.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of ethyl dimethylphosphonoacetate is most commonly achieved through two classical named reactions: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. The choice between these methods is often dictated by the substrate's tolerance to heat versus strong bases.

| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |

| Reactants | Trimethyl phosphite, Ethyl chloroacetate | Dimethyl phosphite, Ethyl chloroacetate, Base (e.g., NaH) |

| Key Condition | High temperature (typically 120-160 °C) | Strong base at or below room temperature |

| Byproducts | Methyl chloride (volatile) | Salt (e.g., NaCl), Dihydrogen gas (with NaH) |

| Advantages | Avoids the use of strong, moisture-sensitive bases. | Milder temperature conditions, suitable for thermally sensitive substrates. |

| Disadvantages | Requires high temperatures, which may not be suitable for sensitive substrates. | Requires a strong, anhydrous base; can be sensitive to moisture. |

The Michaelis-Arbuzov Reaction: A Thermally Driven Pathway to Phosphonates

First discovered by August Michaelis and later extensively explored by Aleksandr Arbuzov, this reaction is a robust method for forming carbon-phosphorus bonds.[1][2] It involves the reaction of a trialkyl phosphite with an alkyl halide.[3]

Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds through a two-step S(_N)2 mechanism:[1]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of trimethyl phosphite on the electrophilic carbon of ethyl chloroacetate. This results in the displacement of the chloride ion and the formation of a quaternary phosphonium salt intermediate.

-

Dealkylation: The displaced chloride ion then acts as a nucleophile, attacking one of the methyl groups of the phosphonium salt. This second S(_N)2 displacement results in the formation of the final product, ethyl dimethylphosphonoacetate, and volatile methyl chloride. The formation of the strong phosphoryl (P=O) bond is a key driving force for this step.

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Detailed Experimental Protocol

Materials:

-

Trimethyl phosphite (freshly distilled)

-

Ethyl chloroacetate

-

Round-bottom flask equipped with a reflux condenser and a distillation head

-

Heating mantle

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a distillation head under an inert atmosphere.

-

Reaction Mixture: Charge the flask with ethyl chloroacetate (1.0 equivalent).

-

Reagent Addition: Slowly add trimethyl phosphite (1.1 equivalents) to the flask.

-

Heating: Gently heat the reaction mixture with stirring. The reaction is typically initiated at around 120 °C and may exotherm. Maintain the temperature at 140-150 °C.[4]

-

Byproduct Removal: Methyl chloride, a low-boiling byproduct, will distill off during the reaction, which helps to drive the reaction to completion.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is generally complete within 3-5 hours.

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove any unreacted starting materials and the desired product by vacuum distillation. Ethyl dimethylphosphonoacetate has a boiling point of approximately 110-112 °C at 466 Pa.

-

Troubleshooting the Michaelis-Arbuzov Reaction

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Insufficient temperature. | Ensure the reaction temperature is maintained between 120-160 °C. Monitor with a calibrated thermometer.[5] |

| Impure trimethyl phosphite. | Use freshly distilled trimethyl phosphite as it can oxidize or hydrolyze upon storage. | |

| Low reactivity of alkyl halide. | While ethyl chloroacetate is generally reactive, for other substrates, consider using a more reactive halide (I > Br > Cl).[3] | |

| Formation of Side Products | Perkow Reaction. | This is more common with α-halo ketones. Using α-iodo ketones can favor the Arbuzov product.[1] |

| Reaction with byproduct. | The generated methyl chloride is volatile and should be removed. For other Arbuzov reactions, using a phosphite that generates a low-boiling alkyl halide is advantageous.[4] |

The Michaelis-Becker Reaction: A Base-Mediated Alternative

The Michaelis-Becker reaction provides a milder, base-mediated route to phosphonates, making it suitable for substrates that are sensitive to high temperatures.[4] It involves the deprotonation of a dialkyl phosphite to generate a potent phosphorus nucleophile, which then reacts with an alkyl halide.

Reaction Mechanism

The reaction proceeds in two main steps:

-

Deprotonation: A strong base, typically sodium hydride (NaH), deprotonates dimethyl phosphite to form a sodium dimethyl phosphite salt. This salt is a highly reactive nucleophile.

-

Nucleophilic Substitution: The resulting phosphite anion undergoes an S(_N)2 reaction with ethyl chloroacetate, displacing the chloride ion to yield ethyl dimethylphosphonoacetate.

Sources

Ethyl dimethylphosphonoacetate CAS number and properties

An In-depth Technical Guide to Ethyl Dimethylphosphonoacetate for Researchers and Drug Development Professionals

Introduction

Ethyl dimethylphosphonoacetate is a pivotal organophosphorus compound that serves as a cornerstone reagent in modern organic synthesis. Its stability, reactivity, and the stereochemical control it offers in carbon-carbon bond formation have established it as an indispensable tool for chemists in both academic research and industrial drug development.[1] This guide provides a comprehensive overview of its properties, core applications, and detailed protocols, grounded in established scientific principles to empower researchers in their synthetic endeavors. The primary focus will be on its instrumental role in the Horner-Wadsworth-Emmons reaction, a powerful method for the synthesis of alkenes.

Part 1: Core Compound Profile

A thorough understanding of a reagent's fundamental characteristics is paramount for its effective and safe utilization in any experimental setting.

Chemical Identity

-

Synonyms : Dimethyl(ethoxycarbonylmethyl)phosphonate, Ethoxycarbonylmethylphosphonic acid dimethyl ester, Ethyl 2-(dimethoxyphosphoryl)acetate, Ethyl (dimethoxyphosphinoyl)acetate[2][3][4][6]

Physicochemical Properties

The physical properties of Ethyl dimethylphosphonoacetate make it a convenient liquid reagent for laboratory use. Its high boiling point allows for reactions to be conducted at elevated temperatures with minimal loss to evaporation, while its liquid state at room temperature simplifies handling and measurement.

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Boiling Point | 134 °C at 10 mm Hg[2][3][7][8] |

| Density | 1.188 g/mL at 25 °C[2][3][7][8] |

| Refractive Index (n20/D) | 1.435[2][3][7] |

| Flash Point | 99 °C[2][8] |

| Storage Conditions | Keep in a dark place, sealed in a dry environment at room temperature.[2][3][8] |

Safety and Handling

As with any chemical reagent, adherence to safety protocols is non-negotiable. The GHS classifications highlight the need for appropriate personal protective equipment (PPE), including gloves and safety glasses.

| Hazard Statement | GHS Classification | Precautionary Measures |

| H315 | Causes skin irritation[2][9] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| H319 | Causes serious eye irritation[2][9] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Always consult the full Safety Data Sheet (SDS) before use.[10] Work should be conducted in a well-ventilated fume hood.

Part 2: The Horner-Wadsworth-Emmons Reaction: A Core Application

The most prominent application of ethyl dimethylphosphonoacetate is its use as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a reliable and stereoselective method for synthesizing alkenes from aldehydes and ketones.

Theoretical Framework: Advantages Over the Wittig Reaction

The HWE reaction is a modification of the classic Wittig reaction.[11] It utilizes a phosphonate-stabilized carbanion, which offers several distinct advantages:

-

Enhanced Nucleophilicity : The carbanion generated from ethyl dimethylphosphonoacetate is more nucleophilic and generally more reactive than the corresponding phosphonium ylide, allowing it to react efficiently even with sterically hindered aldehydes and ketones.[11][12]

-

Simplified Workup : The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt.[11][12] This is a significant practical advantage as it can be easily removed from the reaction mixture by a simple aqueous extraction, simplifying product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.

-

Stereoselectivity : The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene (trans-isomer).[11][13][14] This high stereoselectivity is a key reason for its widespread use in the synthesis of complex molecules and natural products.[12]

Reaction Mechanism

The mechanism proceeds through a well-defined sequence of steps. The stereochemical outcome is determined during the formation of the oxaphosphetane intermediate.[14][15]

-

Deprotonation : A base abstracts the acidic α-proton from ethyl dimethylphosphonoacetate to form a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition : The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is the rate-limiting step of the reaction.[11]

-

Intermediate Formation : This addition leads to the formation of an oxaphosphetane intermediate.[13]

-

Elimination : The oxaphosphetane collapses, breaking the phosphorus-carbon and oxygen-carbon bonds to yield the alkene and a water-soluble phosphate byproduct.[13]

Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) Reaction.

Field-Proven Experimental Protocol: Synthesis of Ethyl Cinnamate

This protocol details a typical HWE olefination using benzaldehyde and ethyl dimethylphosphonoacetate. The choice of an anhydrous solvent is critical because the phosphonate carbanion and the base (NaH) are highly reactive towards water.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl dimethylphosphonoacetate

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Solvent Addition : Add anhydrous THF to the flask via cannula or syringe and cool the resulting suspension to 0 °C in an ice bath. Causality: Cooling is necessary to control the exothermic reaction during the deprotonation step and prevent side reactions.

-

Carbanion Formation : Slowly add ethyl dimethylphosphonoacetate (1.0 equivalent) dissolved in anhydrous THF to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed. Causality: This two-stage stirring ensures complete deprotonation to form the reactive carbanion.

-

Aldehyde Addition : Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 equivalent) dropwise via syringe.

-

Reaction : Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 2-4 hours.

-

Quenching : Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Causality: Quenching neutralizes any remaining base and protonates the phosphate byproduct, facilitating its removal.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing : Wash the combined organic layers with water and then with brine. Causality: The water wash removes the bulk of the water-soluble phosphate byproduct, and the brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure ethyl (E)-cinnamate.

Part 3: Synthesis and Broader Applications

Synthesis of Ethyl Dimethylphosphonoacetate

The compound is typically synthesized via the Michaelis-Arbuzov reaction, a classic method for forming carbon-phosphorus bonds.

Reaction: Ethyl chloroacetate + Trimethyl phosphite → Ethyl dimethylphosphonoacetate + Methyl chloride

A general laboratory procedure involves heating ethyl chloroacetate and trimethyl phosphite.[2] The reaction is driven by the formation of the stable P=O bond and the volatile methyl chloride byproduct.

Caption: Synthesis via the Michaelis-Arbuzov Reaction.

Applications in Drug Discovery and Agrochemicals

The utility of ethyl dimethylphosphonoacetate extends beyond a simple olefination reagent. The α,β-unsaturated esters formed via the HWE reaction are versatile intermediates in the synthesis of more complex molecular architectures.

-

Pharmaceuticals : It serves as a key building block in the synthesis of a range of therapeutic agents. Notable examples include the development of non-nucleoside inhibitors of the Hepatitis C Virus (HCV) polymerase NS5B and neuropeptide Y1 receptor antagonists.[2][7] Its use has also been reported in creating compounds targeting neurological disorders.[1]

-

Agrochemicals : The stability and reactivity of this phosphonate make it an ideal precursor for developing insecticides and herbicides, contributing to agricultural productivity.[1]

-

Material Science : Its properties are valuable in the formulation of specialty materials and polymers.[1]

Caption: General workflow from reagent to diverse applications.

Conclusion

Ethyl dimethylphosphonoacetate is a powerful and versatile reagent in organic chemistry. Its central role in the Horner-Wadsworth-Emmons reaction provides a reliable, stereoselective, and operationally simple method for the synthesis of (E)-alkenes. The practical advantages of its use, particularly the ease of purification, have cemented its place in the synthetic chemist's toolbox. A firm grasp of its properties, reaction mechanisms, and handling procedures, as outlined in this guide, enables researchers and drug development professionals to leverage this key intermediate for the efficient construction of complex molecules that drive innovation in medicine, agriculture, and material science.

References

-

Ethyl dimethylphosphonoacetate - Jinan Future chemical Co.,Ltd. [Link]

-

Ethyl Dimethylphosphonoacetate, min 97%, 100 grams - CP Lab Safety. [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

-

Ethyl (dimethoxyphosphinoyl)acetate - ChemBK. [Link]

-

Ethyl (dimethoxyphosphinoyl)acetate | C6H13O5P | CID 67555 - PubChem. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]

-

A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. [Link]

-

Triethyl phosphonoacetate - Wikipedia. [Link]

-

Sourcing High-Quality Ethyl Dimethylphosphonoacetate for Industrial Applications. [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH. [Link]

-

Ethyl dimethylphosphonoacetate - LookChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl dimethylphosphonoacetate | 311-46-6 [chemicalbook.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Ethyl dimethylphosphonoacetate|lookchem [lookchem.com]

- 7. Ethyl dimethylphosphonoacetate CAS#: 311-46-6 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Ethyl (dimethoxyphosphinoyl)acetate | C6H13O5P | CID 67555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl dimethylphosphonoacetate - Safety Data Sheet [chemicalbook.com]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. Wittig-Horner Reaction [organic-chemistry.org]

- 15. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Ethyl Dimethylphosphonoacetate for Researchers and Drug Development Professionals

Introduction

Ethyl dimethylphosphonoacetate is a pivotal organophosphorus compound, widely utilized as a Horner-Wadsworth-Emmons reagent in organic synthesis for the stereoselective formation of α,β-unsaturated esters. Its application spans across the synthesis of complex natural products, pharmaceuticals, and agrochemicals. A thorough understanding of its structural and electronic properties is paramount for its effective application and for the characterization of its reaction products. This in-depth technical guide provides a comprehensive analysis of the spectral data of ethyl dimethylphosphonoacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering not just spectral data but also insights into the principles of data acquisition and interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In ethyl dimethylphosphonoacetate, the ¹H NMR spectrum reveals distinct signals for the ethyl and dimethyl phosphonoacetate moieties, with characteristic couplings to the phosphorus-31 nucleus.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of ethyl dimethylphosphonoacetate is characterized by four distinct sets of signals, each corresponding to a unique proton environment in the molecule. The presence of the phosphorus atom (³¹P, spin I = 1/2, 100% natural abundance) leads to additional splitting of the signals of nearby protons, a phenomenon known as phosphorus-proton coupling (J-coupling). This coupling provides valuable structural information.

Table 1: ¹H NMR Spectral Data for Ethyl Dimethylphosphonoacetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.28 | Triplet (t) | 7.1 | -OCH₂CH ₃ |

| 2.95 | Doublet (d) | 21.6 | P-CH ₂- |

| 3.77 | Doublet (d) | 10.8 | P-(OCH ₃)₂ |

| 4.18 | Quartet (q) | 7.1 | -OCH ₂CH₃ |

-

Ethyl Group (-OCH₂CH₃): The methyl protons (-CH₃) appear as a triplet at approximately 1.28 ppm due to coupling with the adjacent methylene protons (-CH₂-). The methylene protons appear as a quartet around 4.18 ppm, resulting from coupling to the three methyl protons.

-

Methylene Group adjacent to Phosphorus (P-CH₂-): The two protons of the methylene group directly attached to the phosphorus atom are chemically equivalent and appear as a doublet at about 2.95 ppm. The splitting into a doublet is a direct consequence of coupling to the ³¹P nucleus with a typical two-bond coupling constant (²JP,H) of around 21.6 Hz.

-

Methoxide Groups (P-(OCH₃)₂): The six protons of the two equivalent methoxy groups attached to the phosphorus atom resonate as a doublet at approximately 3.77 ppm. This splitting arises from a three-bond coupling to the ³¹P nucleus (³JP,H) with a coupling constant of about 10.8 Hz.

Experimental Protocol for ¹H NMR Spectroscopy

The acquisition of a high-quality ¹H NMR spectrum of ethyl dimethylphosphonoacetate requires careful sample preparation and selection of appropriate instrument parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of ethyl dimethylphosphonoacetate.

-

Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for non-polar to moderately polar organic compounds as it is a good solvent and its residual proton signal (at 7.26 ppm) generally does not interfere with the analyte signals[1][2].

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters:

-

The choice of spectrometer frequency (e.g., 400 or 500 MHz) will influence spectral dispersion; higher fields provide better resolution of multiplets.

-

Relaxation Delay (d1): For quantitative measurements, a longer relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) is crucial to ensure complete relaxation of the nuclei between scans, leading to accurate integration[3]. For routine qualitative analysis, a shorter delay (1-2 seconds) is often sufficient.

-

Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are typically adequate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons in each environment.

-

Caption: Workflow for ¹H NMR analysis of ethyl dimethylphosphonoacetate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Similar to ¹H NMR, the ¹³C NMR spectrum of ethyl dimethylphosphonoacetate is influenced by coupling to the ³¹P nucleus, providing further structural confirmation.

Interpreting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of ethyl dimethylphosphonoacetate displays six distinct signals, each corresponding to one of the six unique carbon environments. The coupling between the carbon and phosphorus nuclei (JC,P) is a key feature, with the magnitude of the coupling constant being dependent on the number of bonds separating the two nuclei.

Table 2: ¹³C NMR Spectral Data for Ethyl Dimethylphosphonoacetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Coupling to ³¹P (JC,P, Hz) | Assignment |

| 14.1 | - | -OCH₂C H₃ |

| 34.5 | d, J = 135 | P-C H₂- |

| 53.0 | d, J = 6 | P-(OC H₃)₂ |

| 61.8 | - | -OC H₂CH₃ |

| 166.5 | d, J = 6 | C =O |

Data sourced from a JEOL application note which analyzed a mixture containing ethyl dimethylphosphonoacetate[4][5].

-

One-bond C-P Coupling (¹JC,P): The carbon of the methylene group directly attached to the phosphorus (P-C H₂-) exhibits a large one-bond coupling constant of approximately 135 Hz, appearing as a doublet around 34.5 ppm[4][5]. This large coupling is highly characteristic of a direct C-P bond.

-

Two-bond C-P Coupling (²JC,P): The carbonyl carbon (C =O) and the methoxy carbons (P-(OC H₃)₂) show smaller two-bond couplings to the phosphorus nucleus, with coupling constants in the range of 6 Hz[4][5].

-

Carbons of the Ethyl Group: The carbons of the ethyl group are more distant from the phosphorus atom and typically do not show significant coupling.

Experimental Protocol for ¹³C NMR Spectroscopy

The procedure for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, but with some key differences in experimental parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Step-by-Step Methodology:

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR to compensate for the lower sensitivity[6].

-

Instrument Parameters:

-

Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling to simplify the spectrum by collapsing all C-H multiplets into singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.

-

Relaxation Delay (d1): Carbon nuclei, especially quaternary carbons, can have long T₁ relaxation times. A sufficient relaxation delay is crucial for accurate integration in quantitative ¹³C NMR.

-

Number of Scans (ns): A significantly larger number of scans is required compared to ¹H NMR, often ranging from several hundred to several thousand, depending on the sample concentration.

-

Caption: Workflow for ATR-FTIR analysis of ethyl dimethylphosphonoacetate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For ethyl dimethylphosphonoacetate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for its analysis. The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern, which can be used for structural elucidation and confirmation.

Interpreting the Mass Spectrum

The molecular formula of ethyl dimethylphosphonoacetate is C₆H₁₃O₅P, with a molecular weight of 196.14 g/mol . In an EI mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 196. However, organophosphorus compounds often undergo extensive fragmentation, and the molecular ion may be of low abundance or absent.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of Ethyl Dimethylphosphonoacetate

| m/z | Proposed Fragment Ion | Plausible Origin |

| 196 | [C₆H₁₃O₅P]⁺ | Molecular Ion (M⁺) |

| 167 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 151 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 125 | [P(O)(OCH₃)₂CH₂]⁺ | |

| 109 | [P(O)(OCH₃)₂]⁺ | |

| 79 | [PO₃]⁻ or related fragments | Characteristic of phosphonates |

| 63 | [PO₂]⁻ or related fragments | Characteristic of phosphonates |

-

Fragmentation Pathways: The fragmentation of organophosphorus esters is complex and can involve rearrangements. Common fragmentation pathways include the loss of alkyl and alkoxy groups from the ester moieties. For ethyl dimethylphosphonoacetate, initial fragmentation is likely to involve the loss of the ethyl group from the ester or the methoxy groups from the phosphonate. The presence of characteristic phosphorus-containing ions at m/z 109 and 125 can be indicative of the dimethyl phosphonate core. The detection of ions at m/z 79 and 63 in negative ion mode can be characteristic of the phosphonate group.[7]

Experimental Protocol for GC-MS

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of ethyl dimethylphosphonoacetate (e.g., 10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

-

GC Parameters:

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms) is typically used for the separation of organophosphorus compounds.[8][9]

-

Injection: A split/splitless injector is commonly used. For trace analysis, splitless injection is preferred to maximize the amount of sample reaching the column.

-

Oven Temperature Program: A temperature program is employed to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 70 °C), ramp to a higher temperature (e.g., 280 °C), and hold for a few minutes.[9]

-

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass range should be set to encompass the expected molecular ion and fragment ions (e.g., m/z 40-300).

-

Caption: Workflow for GC-MS analysis of ethyl dimethylphosphonoacetate.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic techniques used to characterize ethyl dimethylphosphonoacetate. The ¹H and ¹³C NMR spectra offer unambiguous confirmation of the molecular structure through chemical shifts and characteristic phosphorus couplings. The IR spectrum provides a unique fingerprint of the functional groups present, particularly the strong P=O and C=O stretching vibrations. Finally, mass spectrometry allows for the determination of the molecular weight and provides insights into the fragmentation patterns of the molecule. By understanding and applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently identify and characterize ethyl dimethylphosphonoacetate and its derivatives in their synthetic endeavors.

References

- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.

- de Hoffmann, E., & Stroobant, V.

-

JEOL. "Analyzes of alkyl phosphonate mixtures." JEOL Application Note, NM230005E. [Link] [5]6. Wei, Y., et al. "Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs)." LCGC North America, vol. 39, no. 10, 2021, pp. 518-525.

-

Metcalf, J. S., et al. "Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection." Journal of the American Chemical Society, vol. 135, no. 28, 2013, pp. 10216-10219. [Link]

-

Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. LCGC International, 1 Oct. 2021. [Link] [8]9. Lin-Vien, D., et al. The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press, 1991.

- Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons, 2004.

- Kosolapoff, G. M., & Maier, L. (Eds.). Organic Phosphorus Compounds, Vol. 7. John Wiley & Sons, 1976.

- Edmundson, R. S. (Ed.). Dictionary of Organophosphorus Compounds. CRC Press, 1987.

-

National Institute of Standards and Technology. "Dimethyl methylphosphonate." NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

JEOL Ltd. "Analyzes of alkyl phosphonate mixtures | Applications Notes." [Link] [4]20. Agilent Technologies. "Improved Measurement of Liquid Samples Using FTIR." [Link]

- Bakhmutov, V. I. Practical NMR Relaxation for Chemists. John Wiley & Sons, 2004.

- Field, L. D., Li, H., & Magill, A. M.

- Lambert, J. B., & Mazzola, E. P. Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson, 2019.

- Smith, B. C.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515. [Link]

- Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects." Chemical reviews, vol. 89, no. 4, 1989, pp. 863-927.

- Still, W. C., & Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination." Tetrahedron letters, vol. 24, no. 41, 1983, pp. 4405-4408.

- Wadsworth, W. S., & Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, vol. 83, no. 7, 1961, pp. 1733-1738.

- Boutagy, J., & Thomas, R. "The Horner-Wittig reaction." Chemical Reviews, vol. 74, no. 1, 1974, pp. 87-99.

-

Fulmer, G. R., et al. "NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179. [Link]

-

Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation." [Link]

-

University of California, Irvine. "Sample Preparation for NMR." [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. wiley.com [wiley.com]

- 4. jeol.com [jeol.com]

- 5. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 6. southampton.ac.uk [southampton.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Introduction: The Versatility of a Phosphorus Workhorse

An In-Depth Technical Guide to the Chemical Reactivity of Ethyl Dimethylphosphonoacetate

Prepared by: A Senior Application Scientist

Ethyl dimethylphosphonoacetate, a key phosphonate reagent, has established itself as an indispensable tool in modern organic synthesis.[1][2][3][4] Its structure, featuring a phosphonate group, an adjacent methylene group activated by two electron-withdrawing moieties (the phosphonate itself and an ester), and labile methyl groups on the phosphorus, endows it with a rich and predictable reactivity profile. This guide provides an in-depth exploration of its core chemical transformations, focusing on the mechanistic underpinnings and practical applications relevant to researchers in synthetic chemistry and drug development. We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, offering insights that are critical for reaction optimization and troubleshooting.

Table 1: Physicochemical Properties of Ethyl Dimethylphosphonoacetate

| Property | Value | Reference |

| CAS Number | 311-46-6 | [3][5][6] |

| Molecular Formula | C₆H₁₃O₅P | [6][7] |

| Molecular Weight | 196.14 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [3][8] |

| Boiling Point | 134 °C at 10 mmHg | [5] |

| Density | 1.188 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.435 | [5] |

The primary route to synthesizing phosphonates like this is the Michaelis-Arbuzov reaction, typically involving the reaction of an α-haloester (like ethyl chloroacetate) with a trialkyl phosphite (like trimethyl phosphite).[5][9][10] This efficient process provides widespread access to the reagent, underpinning its extensive use.

Core Reactivity I: The Horner-Wadsworth-Emmons Olefination

The most prominent application of ethyl dimethylphosphonoacetate is in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][11] This reaction transforms aldehydes and ketones into alkenes, primarily with a strong preference for the thermodynamically more stable (E)-isomer.[11][12]

Mechanistic Rationale and Advantages

The HWE reaction begins with the deprotonation of the α-carbon, which is acidic due to the inductive and resonance-stabilizing effects of the adjacent phosphonate and ester groups.[11] This forms a highly nucleophilic phosphonate carbanion. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible deprotonation.[9][10]

The resulting carbanion then executes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.[11] This step is typically the rate-limiting one. The subsequent cyclization to form an oxaphosphetane intermediate and its subsequent collapse to yield the alkene and a water-soluble phosphate byproduct is the key to the reaction's success.[9][11]

Why is the HWE reaction often superior to the classical Wittig reaction?

-

Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is generally more nucleophilic than the corresponding phosphonium ylide, allowing it to react efficiently even with sterically hindered ketones.[9][11]

-

Simplified Purification: The dialkyl phosphate byproduct is water-soluble, enabling its straightforward removal via a simple aqueous extraction, a significant advantage over the often-problematic separation of triphenylphosphine oxide in the Wittig reaction.[9][10]

-

Stereochemical Control: The HWE reaction provides reliable (E)-selectivity for most substrates, which is crucial for the synthesis of complex target molecules.[11][12]

Caption: The HWE reaction proceeds via deprotonation, nucleophilic attack, and elimination.

Self-Validating Experimental Protocol: Synthesis of Ethyl (E)-Cinnamate

This protocol describes a standard HWE reaction between ethyl dimethylphosphonoacetate and benzaldehyde. The self-validating design includes in-process checks (TLC) and a robust workup to ensure product purity.

-

Preparation (Inert Atmosphere): To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq). Wash the NaH three times with dry hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.

-

Carbanion Formation: Add ethyl dimethylphosphonoacetate (1.96 g, 10.0 mmol, 1.0 eq) dropwise to the stirred NaH suspension over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes, during which the solution should become clear or slightly hazy, indicating the formation of the sodium salt of the phosphonate.

-

Aldehyde Addition: Add benzaldehyde (1.06 g, 10.0 mmol, 1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the benzaldehyde spot (visualized under UV light) indicates reaction completion.

-

Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Trustworthiness Note: This safely neutralizes any unreacted NaH and protonates the phosphate byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil by column chromatography on silica gel (eluting with a gradient of 5% to 10% ethyl acetate in hexanes) to yield ethyl (E)-cinnamate as a colorless oil. Confirm identity and purity using ¹H NMR spectroscopy.

Table 2: Representative (E)-Selectivity in HWE Reactions

| Aldehyde | Base/Solvent | (E):(Z) Ratio | Typical Yield |

| Benzaldehyde | NaH / THF | >95:5 | 85-95% |

| Cyclohexanecarboxaldehyde | NaH / THF | >98:2 | 80-90% |

| Isobutyraldehyde | KHMDS / THF | >95:5 | 75-85% |

Core Reactivity II: The Phosphonate Carbanion as a General Nucleophile

Beyond olefination, the stabilized carbanion derived from ethyl dimethylphosphonoacetate is a versatile nucleophile for forming other types of carbon-carbon and carbon-heteroatom bonds.

C-Alkylation Reactions

Alkylation of the phosphonate carbanion with an alkyl halide is a powerful method to synthesize more complex, substituted phosphonates. These elaborated reagents can then be used in subsequent HWE reactions to build sophisticated molecular architectures.

Caption: A common workflow involving initial C-alkylation followed by an HWE reaction.

Michael (Conjugate) Addition Reactions

As a soft nucleophile, the phosphonate carbanion can participate in Michael or 1,4-conjugate additions to α,β-unsaturated carbonyl compounds (Michael acceptors).[13][14][15] This reaction is a cornerstone of C-C bond formation, creating a 1,5-dicarbonyl or related structural motif.[16][17]

The reaction is thermodynamically controlled and involves the attack of the carbanion at the β-carbon of the unsaturated system, generating a resonance-stabilized enolate intermediate, which is subsequently protonated during workup.[17]

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

-

Carbanion Formation: Generate the phosphonate carbanion from ethyl dimethylphosphonoacetate (1.0 eq) and sodium ethoxide (NaOEt, 1.05 eq) in anhydrous ethanol at room temperature.

-

Michael Acceptor Addition: Cool the solution to 0 °C and add methyl vinyl ketone (1.0 eq) dropwise.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Workup: Quench the reaction with dilute aqueous HCl. Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the resulting keto-phosphonate by column chromatography.

Spectroscopic Characterization

Unambiguous characterization of ethyl dimethylphosphonoacetate and its reaction products is essential. NMR spectroscopy is the primary tool.

-

¹H NMR: Expect signals for the ethyl ester group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), the phosphonate methyl groups (a doublet around 3.8 ppm due to P-H coupling), and the α-methylene protons (a doublet around 2.9 ppm, also coupled to the phosphorus nucleus).

-

³¹P NMR: A single resonance is expected, with a chemical shift that can provide information about the electronic environment of the phosphorus atom.

Conclusion

Ethyl dimethylphosphonoacetate is a powerful and versatile reagent whose reactivity is dominated by the chemistry of its stabilized carbanion. Its central role in the Horner-Wadsworth-Emmons reaction provides a reliable and high-yielding pathway to (E)-alkenes with operational advantages over related methods. Furthermore, its utility as a nucleophile in alkylation and Michael addition reactions opens avenues for the construction of complex carbon skeletons. A thorough understanding of the mechanistic principles and experimental nuances discussed in this guide is paramount for leveraging this reagent to its full potential in research, discovery, and development.

References

-

New synthesis and reactions of phosphonates. Iowa Research Online. [Link]

-

New synthesis and reactions of phosphonates. Iowa Research Online. [Link]

-

Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]

-

Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. [Link]

- Methods for the synthesis of phosphonate esters.

-

The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station. [Link]

-

Ethyl acetate dimethyl phosphonate - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]

-

Ethyl (dimethoxyphosphinoyl)acetate | C6H13O5P | CID 67555. PubChem. [Link]

-

Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones. ResearchGate. [Link]

-

Michael addition reaction. Wikipedia. [Link]

-

Ethyl (dimethoxyphosphinoyl)acetate. ChemBK. [Link]

-

Ethyl dimethylphosphonoacetate. LookChem. [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Michael Addition. Organic Chemistry Portal. [Link]

-

MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY. [Link]

Sources

- 1. Research Portal [iro.uiowa.edu]

- 2. mobt3ath.com [mobt3ath.com]

- 3. Ethyl Dimethylphosphonoacetate | 311-46-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl dimethylphosphonoacetate | 311-46-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Ethyl (dimethoxyphosphinoyl)acetate | C6H13O5P | CID 67555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Michael Addition [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. adichemistry.com [adichemistry.com]

A Comprehensive Technical Guide to the Safe Handling of Ethyl Dimethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth overview of the essential safety and handling precautions for ethyl dimethylphosphonoacetate. As a crucial reagent in various organic syntheses, particularly in the Horner-Wadsworth-Emmons reaction, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist of procedures to offer a scientifically grounded rationale for each recommendation, empowering you to work with confidence and mitigate risk effectively.

Hazard Identification and Risk Assessment: Understanding the Reagent

Ethyl dimethylphosphonoacetate (CAS 311-46-6) is a colorless to pale yellow liquid with a molecular weight of 196.14 g/mol .[1] While not classified as acutely toxic, it presents significant hazards that demand careful management.

GHS Classification and Key Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), ethyl dimethylphosphonoacetate is classified as follows:

-

Skin Irritation (Category 2, H315): Causes skin irritation.[2][3][4]

-

Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[2][3][4]

The primary routes of exposure are through skin and eye contact, and to a lesser extent, inhalation of vapors. The irritant nature of the compound necessitates the stringent use of personal protective equipment to prevent direct contact.

Toxicological Profile

Physical and Chemical Properties

A summary of key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 311-46-6 | [4][5] |

| Molecular Formula | C6H13O5P | [1][4] |

| Molecular Weight | 196.14 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 134 °C at 10 mm Hg | [1] |

| Density | 1.188 g/mL at 25 °C | [1] |

| Flash Point | 99 °C | [4] |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The hierarchy of controls is a fundamental principle in laboratory safety. It prioritizes the use of engineering and administrative controls to minimize hazards, with personal protective equipment (PPE) serving as the final and crucial barrier.

Engineering Controls

-

Ventilation: All work with ethyl dimethylphosphonoacetate should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any vapors.[6]

-

Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where ethyl dimethylphosphonoacetate is handled. Immediate flushing is critical in the event of accidental exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[7]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling phosphonates.[7] It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times and to replace gloves immediately if they become contaminated.

-

Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory.[7]

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in situations where a fume hood is not available or in the event of a large spill, a respirator with an organic vapor cartridge may be necessary.[8][9] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[9]

Safe Handling and Storage: Proactive Risk Management

Handling Procedures

-

Avoid all direct contact with the skin and eyes.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Use non-sparking tools and avoid sources of ignition, as the material is combustible.

-

Keep containers tightly closed when not in use.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from direct sunlight.[1]

-

Keep containers tightly sealed to prevent moisture ingress.

-

Store away from incompatible materials.

Chemical Incompatibility

Ethyl dimethylphosphonoacetate should be stored separately from:

-

Strong oxidizing agents: Can lead to vigorous, exothermic reactions.[3]

-

Strong acids and bases: Can catalyze decomposition.

-

Nitrates and strong alkalis. [10]

Emergency Procedures: A Calm and Coordinated Response

A well-defined emergency plan is crucial for handling any incidents involving ethyl dimethylphosphonoacetate.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

The response to a spill will depend on its size and location.

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area and alert your supervisor and the institutional safety office.

-

Restrict access to the area.

-

If flammable vapors are a concern, eliminate all ignition sources.

-

Allow only trained personnel with appropriate respiratory protection to clean up the spill.

-

The following diagram illustrates the general workflow for responding to a chemical spill.

Caption: General workflow for chemical spill response.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and oxides of phosphorus.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials contaminated with ethyl dimethylphosphonoacetate must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Conclusion: A Culture of Safety

The safe handling of ethyl dimethylphosphonoacetate is not merely about following a set of rules, but about fostering a deep understanding of the potential hazards and the scientific principles behind the safety precautions. By integrating the knowledge presented in this guide into your daily laboratory practices, you can significantly reduce the risk of accidents and ensure a safe and productive research environment.

The following diagram illustrates the hierarchy of controls as it applies to working with ethyl dimethylphosphonoacetate.

Sources

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. Ethyl (dimethoxyphosphinoyl)acetate | C6H13O5P | CID 67555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl dimethylphosphonoacetate - Safety Data Sheet [chemicalbook.com]

- 4. Ethyl dimethylphosphonoacetate | 311-46-6 [chemicalbook.com]

- 5. Ethyl Dimethylphosphonoacetate | 311-46-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. csueastbay.edu [csueastbay.edu]

- 8. queensu.ca [queensu.ca]

- 9. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]

- 10. ETHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Solubility of Ethyl Dimethylphosphonoacetate in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility of ethyl dimethylphosphonoacetate in a range of common organic solvents. As a crucial reagent in various organic syntheses, particularly the Horner-Wadsworth-Emmons reaction, understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document synthesizes theoretical principles of solubility with practical, field-proven insights. It offers a comprehensive, albeit qualitative and predictive, overview of its solubility based on solvent properties and includes a detailed experimental protocol for precise solubility determination.

Introduction: The Significance of Ethyl Dimethylphosphonoacetate Solubility

Ethyl dimethylphosphonoacetate, a key phosphonate ester, is a cornerstone reagent in modern organic synthesis. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes from aldehydes and ketones.[1][2] The success of the HWE reaction, and many other processes involving this reagent, is intrinsically linked to its solubility in the chosen reaction medium.

Proper solvent selection, guided by a thorough understanding of the reagent's solubility, can lead to:

-

Enhanced Reaction Rates: By ensuring the reactants are in the same phase, facilitating molecular collisions.

-

Improved Yields and Purity: A suitable solvent can minimize side reactions and simplify the isolation of the desired product. The water-soluble nature of the phosphate byproduct from the HWE reaction, for instance, is a key advantage that is leveraged through appropriate solvent choice.[2]

-

Streamlined Downstream Processing: Knowledge of solubility is critical for developing effective extraction, crystallization, and chromatographic purification methods.

This guide is intended for researchers, scientists, and drug development professionals who utilize ethyl dimethylphosphonoacetate and seek a deeper understanding of its solubility characteristics to enhance their synthetic strategies.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For ethyl dimethylphosphonoacetate, its molecular structure dictates its solubility profile.

Molecular Structure of Ethyl Dimethylphosphonoacetate:

Key structural features influencing its solubility include:

-

The Phosphoryl Group (P=O): This is a highly polar functional group capable of acting as a hydrogen bond acceptor.

-

Ester Group (-C(O)O-): This group is also polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Methoxy (-OCH3) and Ethoxy (-OCH2CH3) Groups: The oxygen atoms in these groups can also act as hydrogen bond acceptors.

-

Alkyl Moieties (Methyl and Ethyl groups): These nonpolar hydrocarbon portions of the molecule contribute to its solubility in less polar solvents.

The overall polarity of ethyl dimethylphosphonoacetate is a balance between its polar functional groups and its nonpolar alkyl chains. This amphiphilic nature suggests that it will exhibit solubility in a range of organic solvents.

Predicted Solubility Profile of Ethyl Dimethylphosphonoacetate

While specific quantitative solubility data for ethyl dimethylphosphonoacetate is not extensively available in the public domain, we can predict its solubility in various organic solvents based on their physical properties and the solubility of structurally similar compounds. The following table provides a qualitative and predictive overview.

| Solvent | Chemical Formula | Polarity Index | Dielectric Constant (at 20°C) | Hydrogen Bonding | Predicted Solubility of Ethyl Dimethylphosphonoacetate | Rationale |

| Nonpolar Solvents | ||||||

| Hexane | C₆H₁₄ | 0.1 | 1.88 | None | Low to Insoluble | The high polarity of the phosphoryl and ester groups in ethyl dimethylphosphonoacetate leads to poor interaction with nonpolar aliphatic solvents. |

| Toluene | C₇H₈ | 2.4 | 2.38 | None | Sparingly Soluble | The aromatic ring of toluene can induce some dipole interactions, potentially leading to slightly better solubility than in hexane. |

| Diethyl Ether | C₄H₁₀O | 2.8 | 4.34 | Acceptor | Soluble | As an ether, it can act as a hydrogen bond acceptor, interacting favorably with the phosphoryl and ester groups. The overall low polarity of the solvent is compatible with the alkyl groups of the solute. |

| Polar Aprotic Solvents | ||||||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 7.58 | Acceptor | Highly Soluble | THF is a polar aprotic solvent and a good hydrogen bond acceptor, making it an excellent solvent for reactions involving phosphonate esters like the HWE reaction.[2] |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 | Acceptor | Soluble | Its ester functionality is similar to that of the solute, and it can act as a hydrogen bond acceptor. |

| Acetone | C₃H₆O | 5.1 | 20.7 | Acceptor | Soluble | The polar ketone group and its ability to accept hydrogen bonds suggest good solubility. |

| Acetonitrile | C₂H₃N | 5.8 | 37.5 | Acceptor | Soluble | A highly polar aprotic solvent that should effectively solvate the polar groups of ethyl dimethylphosphonoacetate. |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 36.7 | Acceptor | Highly Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 46.7 | Acceptor | Highly Soluble | A very polar aprotic solvent that is expected to readily dissolve ethyl dimethylphosphonoacetate. |

| Polar Protic Solvents | ||||||

| Ethanol | C₂H₆O | 4.3 | 24.55 | Donor & Acceptor | Highly Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor to the phosphoryl and ester oxygens of the solute, leading to strong solute-solvent interactions. It is a common solvent for HWE reactions.[1] |

| Methanol | CH₄O | 5.1 | 32.70 | Donor & Acceptor | Highly Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate ethyl dimethylphosphonoacetate through hydrogen bonding. |

| Water | H₂O | 10.2 | 80.1 | Donor & Acceptor | Sparingly Soluble to Insoluble | While the polar groups can interact with water, the nonpolar alkyl chains are expected to limit its aqueous solubility. The closely related triethyl phosphonoacetate is reported to be insoluble in water. |

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The following is a generalized protocol based on the widely accepted shake-flask method.

Objective

To determine the equilibrium solubility of ethyl dimethylphosphonoacetate in a specific organic solvent at a controlled temperature.

Materials

-

Ethyl dimethylphosphonoacetate (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or NMR)

Methodology

-

Preparation of Saturated Solution: Add an excess amount of ethyl dimethylphosphonoacetate to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, or NMR with an internal standard) to determine the concentration of ethyl dimethylphosphonoacetate.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Causality in Experimental Choices

-

Why excess solute? The presence of undissolved solid ensures that the solution is truly saturated at the given temperature, a prerequisite for determining equilibrium solubility.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.

-

Why filtration? Filtration removes any microscopic solid particles from the supernatant, which would otherwise lead to an overestimation of the solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of ethyl dimethylphosphonoacetate in organic solvents. By understanding the interplay of its molecular structure and the properties of the solvent, researchers can make informed decisions for solvent selection in organic synthesis. The provided theoretical framework and predictive solubility table serve as a valuable starting point. However, for applications requiring high precision, the detailed experimental protocol for solubility determination should be followed. A thorough understanding and application of these principles will undoubtedly lead to more efficient and successful synthetic outcomes.

References

- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, XIII. Darstellung und einige Reaktionen von α‐substituierten Phosphinoxiden. Chemische Berichte, 91(1), 61-63.

- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.

-

ChemSrc. (n.d.). Ethyl 2-(dimethoxyphosphoryl)acetate. Retrieved from [Link]

-

LibreTexts. (2022). 3.1: Physical properties of organic compounds. Retrieved from [Link]

-

Scribd. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

- Burdick & Jackson. (n.d.). Polarity Index.

- Burdick & Jackson. (n.d.). Dielectric Constant.

Sources

Thermal stability of Ethyl dimethylphosphonoacetate

An In-depth Technical Guide: Thermal Stability of Ethyl Dimethylphosphonoacetate: A Guide for Process Safety and Application

Abstract: Ethyl dimethylphosphonoacetate is a critical reagent in modern organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective formation of alkenes.[1][2] Its utility in pharmaceutical and agrochemical development is well-established.[3] However, like many organophosphorus compounds, a comprehensive understanding of its thermal stability is paramount for safe storage, handling, and process development. This guide provides a robust framework for researchers, scientists, and drug development professionals to evaluate the thermal hazards associated with ethyl dimethylphosphonoacetate. We will explore the theoretical underpinnings of its stability, present detailed experimental protocols for its characterization using state-of-the-art thermal analysis techniques, and offer insights into interpreting the resulting data for risk assessment.

Introduction: The Need for Thermal Scrutiny

Ethyl dimethylphosphonoacetate (CAS 311-46-6) is the cornerstone of the HWE reaction, valued for producing water-soluble phosphate byproducts that simplify purification compared to the traditional Wittig reaction.[4][5] The reaction often requires elevated temperatures and the use of strong bases, conditions that can approach the thermal limits of the reagent itself.[6] While generally stable under recommended storage conditions (cool, dry, dark place), excursions from these parameters can lead to exothermic decomposition, posing significant safety risks.[2][7] Safety Data Sheets (SDS) indicate that hazardous decomposition products include carbon oxides (CO, CO₂) and phosphorus oxides.[7][8] However, crucial quantitative data, such as the onset temperature of decomposition, is often unavailable.[7][8]

This guide moves beyond qualitative statements, providing the scientific rationale and actionable protocols to quantitatively determine the thermal stability profile of ethyl dimethylphosphonoacetate, ensuring a foundation of safety for its application in research and manufacturing.

Theoretical Framework: Understanding Phosphonate Stability

The thermal stability of ethyl dimethylphosphonoacetate is governed by the inherent strength of its covalent bonds, particularly the carbon-phosphorus (C-P) bond. Phosphonates are known for their general thermal robustness, a property that has led to their use in flame retardant materials.[9][10] However, the presence of functional groups, impurities, and catalysts can create pathways for decomposition at lower-than-expected temperatures.

Potential decomposition mechanisms for ethyl dimethylphosphonoacetate include:

-

Reverse Michaelis-Arbuzov Reaction: The synthetic route to many phosphonates, the Michaelis-Arbuzov reaction, is thermally reversible under certain conditions, which could lead to the formation of volatile and reactive species.[11]

-

Ester Pyrolysis: At elevated temperatures, the ethyl ester group can undergo elimination reactions, a common decomposition pathway for esters.[12]

-

Oxidation: In the presence of air or oxidizing agents, exothermic oxidation can occur, leading to the formation of phosphorus oxides and carbon oxides.[8]

The primary goal of a thermal hazard assessment is to identify the temperature at which these decomposition pathways become self-heating and potentially lead to a runaway reaction.

Core Analytical Techniques for Thermal Hazard Assessment